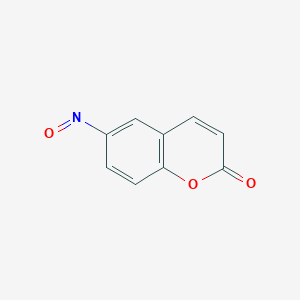

6-Nitroso-1,2-benzopyrone

Vue d'ensemble

Description

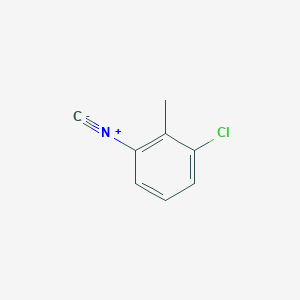

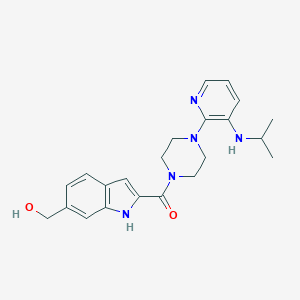

6-Nitroso-1,2-benzopyrone, also known as 6-NB, is a nitroso compound and a derivative of 1,2-benzopyrone. It acts as an ADP-ribosyltransferase inhibitor . It binds to the DNA-recognizing domain of ADP-ribosyltransferase and preferentially destabilizes one of the two zinc finger polypeptide complexes . The affected enzyme loses almost all activity but still binds to DNA .

Molecular Structure Analysis

The empirical formula of 6-Nitroso-1,2-benzopyrone is C9H5NO3 . Its molecular weight is 175.14 . The SMILES string representation is O=Nc1ccc2OC(=O)C=Cc2c1 .Chemical Reactions Analysis

6-Nitroso-1,2-benzopyrone binds to the DNA-recognizing domain of ADP-ribosyltransferase and preferentially destabilizes one of the two zinc finger polypeptide complexes . The affected enzyme loses almost all activity but still binds to DNA .Physical And Chemical Properties Analysis

6-Nitroso-1,2-benzopyrone is a solid substance . It should be stored at a temperature of -20°C .Applications De Recherche Scientifique

ADP-ribosyltransferase Inhibitor

“6-Nitroso-1,2-benzopyrone” is known to be an ADP-ribosyltransferase inhibitor . ADP-ribosyltransferase is an enzyme that transfers ADP-ribose to target proteins. Inhibitors of this enzyme are useful in studying the role of ADP-ribosylation in various biological processes.

DNA-binding Domain Interactor

This compound binds to the DNA-recognizing domain of ADP-ribosyltransferase . This interaction can be used to study the DNA-binding properties of the enzyme and its role in DNA repair and gene regulation.

Destabilizer of Zinc Finger Polypeptide Complexes

“6-Nitroso-1,2-benzopyrone” preferentially destabilizes one of the two zinc finger polypeptide complexes present in the intact enzyme . This property can be exploited to study the structure and function of zinc finger proteins, which play crucial roles in DNA recognition and protein-protein interactions.

Enzyme Activity Modulator

The compound causes the affected enzyme to lose almost all activity, but still allows it to bind to DNA . This unique property makes “6-Nitroso-1,2-benzopyrone” a valuable tool for investigating the mechanisms of enzyme action and regulation.

Study of Oxidation Products

“6-Nitroso-1,2-benzopyrone” is an oxidation product of 6-amino-1,2-benzopyrone . Therefore, it can be used in studies investigating the effects of oxidative stress on cellular processes.

Mécanisme D'action

Target of Action

The primary target of 6-Nitroso-1,2-benzopyrone is the ADP-ribosyltransferase enzyme . This enzyme plays a crucial role in various biological processes, including DNA repair, gene regulation, and cell differentiation .

Mode of Action

6-Nitroso-1,2-benzopyrone interacts with the DNA-recognizing domain of ADP-ribosyltransferase . It preferentially destabilizes one of the two zinc finger polypeptide complexes present in the intact enzyme . As a result, the affected enzyme loses almost all activity but still binds to DNA .

Biochemical Pathways

It is known that the compound’s interaction with adp-ribosyltransferase can impact various cellular processes due to the enzyme’s role in dna repair and gene regulation .

Result of Action

The primary result of 6-Nitroso-1,2-benzopyrone’s action is the inhibition of ADP-ribosyltransferase activity . This inhibition can potentially affect various cellular processes, including DNA repair and gene regulation .

Action Environment

The action, efficacy, and stability of 6-Nitroso-1,2-benzopyrone can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as it is recommended to be stored at −20°C

Safety and Hazards

Orientations Futures

A paper titled “A copper-containing oxidase catalyzes C-nitrosation in nitrosobenzamide biosynthesis” mentions that C-nitroso aromatic compounds like 6-Nitroso-1,2-benzopyrone have several bioactivities of medicinal interest . They have been shown to inhibit HIV-1 infection . This suggests potential future directions for the use of 6-Nitroso-1,2-benzopyrone in medical applications, particularly in the treatment of HIV-1 infection .

Propriétés

IUPAC Name |

6-nitrosochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO3/c11-9-4-1-6-5-7(10-12)2-3-8(6)13-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTDAUGEZTYMGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)O2)C=C1N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90156580 | |

| Record name | 6-Nitroso-1,2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Nitroso-1,2-benzopyrone | |

CAS RN |

130506-22-8 | |

| Record name | 6-Nitroso-1,2-benzopyrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130506228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Nitroso-1,2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of 6-Nitroso-1,2-benzopyrone?

A1: 6-Nitroso-1,2-benzopyrone is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), specifically targeting one of its zinc-finger domains. [] This inhibition disrupts the enzyme's ability to perform poly(ADP-ribosyl)ation, a crucial post-translational modification involved in DNA repair and other cellular processes. []

Q2: How does inhibiting PARP lead to antitumor activity in the case of 6-Nitroso-1,2-benzopyrone?

A2: By inactivating PARP, 6-Nitroso-1,2-benzopyrone prevents the enzyme from keeping a specific endonuclease in its inactive form. [] This endonuclease, once derepressed, initiates DNA degradation, ultimately triggering apoptosis, a programmed cell death pathway. [] This mechanism makes 6-Nitroso-1,2-benzopyrone particularly effective against tumor cells, showcasing its potential as an antitumor agent. []

Q3: Besides its antitumor effects, does 6-Nitroso-1,2-benzopyrone exhibit activity against other diseases?

A3: Research suggests that 6-Nitroso-1,2-benzopyrone also displays antiviral properties. [] While the exact mechanisms behind these effects remain to be fully elucidated, its potential to combat viral infections adds another layer to its therapeutic promise. []

Q4: Has 6-Nitroso-1,2-benzopyrone been explored in high-throughput screening assays to identify its potential in various disease models?

A4: Yes, 6-Nitroso-1,2-benzopyrone was identified in high-throughput screening assays as a potential inhibitor of glioblastoma cell growth and invasion. [, ] These screenings revealed its ability to hinder the proliferation and spread of these aggressive brain cancer cells, highlighting its potential therapeutic value in glioblastoma treatment. [, ]

Q5: What is known about the selectivity of 6-Nitroso-1,2-benzopyrone towards cancer cells compared to normal cells?

A5: While research on 6-Nitroso-1,2-benzopyrone is still ongoing, preliminary studies indicate a degree of selectivity towards cancer cells. Research showed that tumoricidal concentrations of 6-Nitroso-1,2-benzopyrone were relatively harmless to normal bone marrow progenitor cells and had minimal impact on superoxide formation by neutrophil granulocytes. [] This suggests a potential therapeutic window where the compound effectively targets cancer cells while minimizing harm to healthy cells.

Q6: Have any studies investigated the effect of 6-Nitroso-1,2-benzopyrone on the glucocorticoid receptor pathway?

A6: Yes, a study identified 6-Nitroso-1,2-benzopyrone as a potential inhibitor of glucocorticoid receptor (GR) translocation to the nucleus. [] This process, essential for GR function, was disrupted by the compound, suggesting its potential to modulate GR signaling pathways. [] Further research is needed to fully understand the implications of this finding.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate](/img/structure/B158726.png)

![1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]-](/img/structure/B158742.png)

![6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B158745.png)